3-O-Benzyl-17beta-Dihydro Equilin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

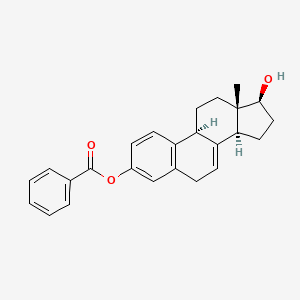

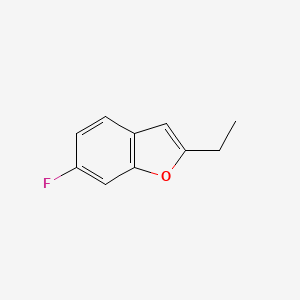

3-O-Benzyl-17beta-Dihydro Equilin is a derivative of Equilin . Equilin is an estrogen, or an agonist of the estrogen receptors ERα and ERβ . The molecular formula of 3-O-Benzyl-17beta-Dihydro Equilin is C25H26O3 and its molecular weight is 374.47 .

Physical And Chemical Properties Analysis

3-O-Benzyl-17beta-Dihydro Equilin is an off-white solid . Its boiling point is predicted to be 540.5±50.0°C . The density of 3-O-Benzyl-17beta-Dihydro Equilin is approximately 1.24±0.1 g/cm3 .Scientific Research Applications

Steroid Hormone Regulation and Disease

- 17beta-Hydroxysteroid Dehydrogenases Inhibition : Research into the inhibition of 17beta-hydroxysteroid dehydrogenases (17beta-HSDs) outlines the critical role these enzymes play in regulating steroid hormones like estrogens and androgens. Inhibitors of these enzymes could potentially control the concentration of active steroids, offering therapeutic avenues for diseases stimulated by estrogen or androgen levels, such as various cancers and metabolic disorders (Poirier, 2003).

Estrogen Receptor Modulation

- Estrogen and Breast Cancer : An insightful study highlighted the role of 17beta-estradiol (E2) epoxidation in breast cancer initiation. This research proposed that preventing the formation of E2 epoxide could serve as a mechanism for breast cancer prevention, offering a potential application area for compounds capable of modulating estrogen activity (Yu, 2002).

Mechanism of Action

Target of Action

3-O-Benzyl-17beta-Dihydro Equilin is an estrogenic compound . Its primary targets are the estrogen receptors (ERs), specifically ERα and ERβ . These receptors are crucial in the development and maintenance of the female reproductive system and secondary sex characteristics .

Mode of Action

The compound interacts with its targets by entering the cells of responsive tissues (e.g., female organs, breasts, hypothalamus, pituitary) where it interacts with a protein receptor . This interaction subsequently increases the rate of synthesis of DNA, RNA, and some proteins .

Biochemical Pathways

The affected pathways are those involved in the development and maintenance of the female reproductive system and secondary sex characteristics . These include the growth and development of the vagina, uterus, and fallopian tubes, and enlargement of the breasts . Indirectly, they contribute to the shaping of the skeleton, maintenance of tone and elasticity of urogenital structures, changes in the epiphyses of the long bones that allow for the pubertal growth spurt and its termination, growth of axillary and pubic hair, and pigmentation of the nipples and genitals .

Pharmacokinetics

It is known that 17β-dihydroequilin, a related compound, has about 30% of the relative binding affinity of testosterone for sex hormone-binding globulin (shbg), relative to 50% for estradiol . The metabolic clearance rate of 17β-Dihydroequilin is 1,250 L/day/m^2, relative to 580 L/day/m^2 for estradiol .

Result of Action

The molecular and cellular effects of the compound’s action are primarily the development and maintenance of the female reproductive system and secondary sex characteristics . These effects are brought about by the increased rate of synthesis of DNA, RNA, and some proteins in the cells of responsive tissues .

Safety and Hazards

The safety data sheet for 3-O-Benzyl-17beta-Dihydro Equilin suggests that in case of skin contact, one should wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water .

properties

IUPAC Name |

[(9S,13S,14S,17S)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O3/c1-25-14-13-20-19-10-8-18(28-24(27)16-5-3-2-4-6-16)15-17(19)7-9-21(20)22(25)11-12-23(25)26/h2-6,8-10,15,20,22-23,26H,7,11-14H2,1H3/t20-,22+,23+,25+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWDRHYDMTYSBM-GIQJJWITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)C1CCC2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5)[C@@H]1CC[C@@H]2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Benzyl-17beta-Dihydro Equilin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B583034.png)

![Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy- (9CI)](/img/no-structure.png)

![1-Boc-3-[(dimethylamino)methyl]-7-azaindole](/img/structure/B583041.png)

![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)

![[(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid](/img/structure/B583047.png)